MI-4F
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
346460-45-5 |
|---|---|
Molekularformel |
C22H17ClFN3S |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-N,4-diphenyl-1,3,4-thiadiazol-4-ium-2-amine chloride |
InChI |
InChI=1S/C22H17FN3S.ClH/c23-18-14-11-17(12-15-18)13-16-21-26(20-9-5-2-6-10-20)25-22(27-21)24-19-7-3-1-4-8-19;/h1-16H,(H,24,25);1H/q+1;/p-1/b16-13+; |
InChI-Schlüssel |
GLQRUQJJAJQPQX-ZUQRMPMESA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the chemical structure of MI-4F
A comprehensive analysis of the mesoionic compound MI-4F, a promising anti-tumor agent. This document details its chemical identity, mechanism of action, and relevant experimental data, providing a technical resource for researchers in oncology and drug discovery.
Chemical Structure and Identity
This compound is chemically identified as 2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride. It belongs to the class of mesoionic 1,3,4-thiadiazolium compounds.
Chemical Formula: C₂₂H₁₇ClFN₃S Molecular Weight: 409.91 g/mol CAS Number: 346460-45-5
Mechanism of Action
This compound exhibits potent cytotoxic activity against cancer cell lines. Studies on human hepatocellular carcinoma (HepG2) cells indicate that this compound induces cell death primarily through a pathway involving late-stage apoptosis or necrosis[1][2]. The mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring allows these compounds to readily cross cellular membranes, facilitating interaction with intracellular biological targets such as proteins and nucleic acids[3][4][5].
The cytotoxic effects of this compound are associated with mitochondrial dysfunction[6]. Furthermore, investigations into structurally similar 1,3,4-thiadiazole derivatives suggest that their anticancer properties can arise from the inhibition of various molecular pathways crucial for cancer cell proliferation, including the inhibition of STAT transcription factors, cyclin-dependent kinases (CDKs), and enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH)[3]. Some derivatives have also been shown to interfere with DNA replication processes[4].
Quantitative Data
The cytotoxic effects of this compound on the human hepatocellular carcinoma cell line (HepG2) have been quantified in a key study by Gozzi et al. (2015)[1][2]. The data from this study is summarized in the tables below.
| Parameter | Concentration | Incubation Time | Result | Assay |
| Cell Viability | 25 µM | 24 hours | ~50% reduction | MTT |
| LDH Release | 25 µM | 24 hours | 24% increase | LDH Assay |
| Apoptosis/Necrosis | 25 µM | 24 hours | 25% increase in Annexin V & PI positive cells | Flow Cytometry |
| DNA Fragmentation | 25 µM | 24 hours | 9% increase | DNA Fragmentation Assay |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on HepG2 cells[1][2].
Cell Culture
HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.
MTT Assay for Cell Viability
-
HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium was then replaced with fresh medium containing this compound at concentrations of 5, 25, or 50 µM.
-
After a 24-hour incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and the formazan (B1609692) crystals were solubilized by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay
-
HepG2 cells were treated with this compound as described for the MTT assay.
-
After 24 hours, the activity of LDH released into the culture medium was measured using a commercial cytotoxicity detection kit.
-
The absorbance was read at 490 nm, and the results were expressed as a percentage of LDH release compared to control cells.
Apoptosis and Necrosis Analysis by Flow Cytometry
-
HepG2 cells were treated with this compound (25 µM) for 24 hours.
-
Cells were then harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
DNA Fragmentation Assay
-
HepG2 cells were treated with this compound (25 µM) for 24 hours.
-
DNA was extracted from the cells.
-
The fragmented DNA was quantified using a diphenylamine (B1679370) (DPA) colorimetric assay.
Visualizations
Logical Flow of Cytotoxicity Analysis
Caption: Experimental workflow for assessing the cytotoxicity of this compound on HepG2 cells.
Proposed Cell Death Signaling Pathway
Caption: Proposed mechanism of this compound-induced cell death in cancer cells.
References
- 1. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) | PLOS One [journals.plos.org]
- 2. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Biological Target of MI-4F: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological target identification for MI-4F (2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride), a mesoionic compound demonstrating significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's mechanism of action, supported by experimental data and detailed protocols.
Executive Summary
This compound is a novel mesoionic compound that has shown potent cytotoxic activity against various cancer cell lines and leishmanicidal effects. While a definitive single biological target in human cells remains the subject of ongoing research, current evidence points towards a mechanism of action involving the induction of apoptosis and mitochondrial dysfunction. This guide summarizes the key findings from in vitro studies, presents quantitative data on its cytotoxic effects, and details the experimental methodologies used to elucidate its biological activity.
Biological Activity of this compound
This compound has demonstrated promising activity in two primary therapeutic areas: oncology and anti-parasitic applications.
-
Anticancer Activity: this compound exhibits potent anticancer activity against multiple cancer cell lines[1][2]. Studies have particularly highlighted its efficacy against human hepatocellular carcinoma (HepG2) cells[3][4]. The mechanism of its anticancer effect is linked to the induction of apoptosis, as evidenced by increased DNA fragmentation and positive staining in Annexin V/PI assays[4].
-
Leishmanicidal Activity: Research has also shown that this compound and related mesoionic compounds are toxic to Leishmania amazonensis, the parasite responsible for leishmaniasis. For this class of compounds, Trypanothione Reductase (TryR) has been suggested as a potential molecular target, an enzyme crucial for the parasite's survival and absent in mammals, making it an attractive target for selective therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound against HepG2 Cells
| Assay Type | Cell Line | Concentration for ~50% Viability Reduction | Duration of Treatment | Reference |
| MTT Assay | HepG2 | ~25 µM | 24 hours | |
| LDH Assay | HepG2 | 25 µM (resulted in 24% increase in LDH activity) | 24 hours |
Table 2: Pro-Apoptotic Effects of this compound on HepG2 Cells
| Assay Type | Effect at 25 µM after 24 hours | Reference |
| Annexin V/PI Staining | 25% increase in doubly-stained cells | |
| DNA Fragmentation | 9% increase |
Table 3: Effect of this compound on Mitochondrial Function
| Assay Type | Concentration | Observed Effect | Reference |
| Mitochondrial Swelling | 65 nmol/mg protein | ~32% decrease in swelling | |
| Mitochondrial Swelling | 130 nmol/mg protein | ~67% decrease in swelling |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
b) Lactate Dehydrogenase (LDH) Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color change is proportional to the amount of LDH released from damaged cells.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat HepG2 cells with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry Analysis: Incubate the cells in the dark and analyze by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.
Mitochondrial Swelling Assay
-
Mitochondria Isolation: Isolate mitochondria from untreated HepG2 cells using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a swelling buffer containing a respiratory substrate (e.g., glutamate (B1630785) plus malate (B86768) or succinate).
-
Compound Addition: Add different concentrations of this compound to the mitochondrial suspension.
-
Spectrophotometric Monitoring: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
Visualizations
Experimental Workflow for this compound Bioactivity Assessment
Caption: Experimental workflow for assessing the bioactivity of this compound.
Hypothesized Signaling Pathway of this compound in Cancer Cells
Caption: Hypothesized pathway of this compound-induced apoptosis via mitochondrial dysfunction.
Conclusion and Future Directions
The available data strongly suggests that this compound exerts its anticancer effects through the induction of apoptosis, with mitochondria playing a key role in this process. Its ability to cause mitochondrial dysfunction is a significant finding that warrants further investigation to pinpoint the precise molecular target within the mitochondria or upstream signaling pathways.
Future research should focus on:
-
Proteomic Profiling: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to identify direct binding partners of this compound in cancer cells.
-
Enzymatic Assays: Screening this compound against a panel of mitochondrial enzymes and proteins to identify potential inhibitory activities.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety profile of this compound.
The elucidation of a definitive biological target will be instrumental in optimizing the therapeutic application of this compound and in the development of next-generation mesoionic compounds with improved efficacy and selectivity.
References
MI-4F: A Technical Guide to In Vitro Preliminary Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-4F is a mesoionic compound belonging to the 1,3,4-thiadiazolium derivative class, which has demonstrated significant potential as an anti-tumor agent. Exhibiting potent anticancer activity against a variety of cancer cell lines, this compound's mechanism of action appears to be multifaceted, involving the induction of apoptosis and the modulation of mitochondrial functions.[1] This technical guide provides an in-depth overview of the core in vitro preliminary screening assays for evaluating the efficacy and mechanism of action of this compound and related mesoionic compounds.
Core In Vitro Screening Assays
A battery of in vitro assays is essential to characterize the anticancer properties of this compound. These assays are designed to assess cytotoxicity, elucidate the mechanism of cell death, and investigate the compound's effects on subcellular organelles and specific molecular targets.
Cytotoxicity Assays
The initial step in screening this compound is to determine its cytotoxic effects on cancer cell lines.
Data Summary: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Concentration (µM) | Result | Reference |
| This compound | B16-F10 (Murine Melanoma) | Cell Viability | 50 | 78% decrease in cell viability | |
| This compound | HepG2 (Hepatocellular Carcinoma) | MTT | 25 | ~50% reduction in cell viability | |
| This compound | HepG2 | LDH Release | 25 | 24% increase in LDH release | |
| MI-J (Hydroxy derivative) | HepG2 | MTT | 25 | ~50% reduction in cell viability | |
| MI-2,4diF (Difluoro derivative) | HepG2 | MTT | 25 | ~50% reduction in cell viability | |
| MI-D (Nitro derivative) | HepG2 | MTT | 50 | ~50% reduction in cell viability |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 25, 50 µM) and a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
Data Summary: Apoptosis Induction by this compound
| Compound | Cell Line | Assay | Concentration (µM) | Result | Reference |
| This compound | HepG2 | Annexin V/PI | 25 | 36% increase in doubly-stained cells | |
| This compound | HepG2 | DNA Fragmentation | 25 | 9% increase in DNA fragmentation |
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat HepG2 cells with this compound (e.g., 25 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mitochondrial Function Assays
Given that many anticancer agents target mitochondria, assessing this compound's impact on mitochondrial integrity and function is crucial.
Data Summary: Effects of this compound on Mitochondrial Functions
| Assay | Substrate | Concentration | Effect of this compound | Reference |
| Mitochondrial Respiration (State 3) | Glutamate + Malate | 130 nmol/mg protein | Total inhibition | |
| Mitochondrial Respiration (State 4) | - | 32.5 nmol/mg protein | ~207% increase (uncoupling effect) | |
| Mitochondrial Swelling | - | 130 nmol/mg protein | ~67% decrease | |
| Calcium Efflux | - | - | Inhibition | |
| Superoxide Dismutase Activity | - | 130 nmol/mg protein | ~20% inhibition |
Experimental Protocol: Mitochondrial Swelling Assay
-
Mitochondria Isolation: Isolate mitochondria from rat liver by differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS-Tris).
-
Compound Addition: Add this compound at various concentrations to the mitochondrial suspension.
-
Induction of Swelling: Induce swelling by adding an agent like CaCl₂.
-
Monitoring: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Calculate the percentage of inhibition of swelling compared to the control.
Conclusion
The in vitro preliminary screening of this compound involves a systematic evaluation of its cytotoxic and apoptotic activities, with a significant focus on its interaction with mitochondrial functions. The assays detailed in this guide provide a robust framework for characterizing the anticancer potential of this compound and similar mesoionic compounds. The collective data suggest that this compound's efficacy is linked to its ability to disrupt mitochondrial respiration and induce apoptosis, making it a promising candidate for further preclinical and clinical development. Researchers are encouraged to adapt and expand upon these core assays to further elucidate the specific molecular targets and signaling pathways modulated by this class of compounds.
References
An In-Depth Technical Guide to the Solubility and Stability Profile of MI-4F
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-4F, identified as 2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride, is a mesoionic compound that has demonstrated significant potential as an anticancer agent. Its mechanism of action is linked to the induction of mitochondrial dysfunction, positioning it as a compound of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of extensive public data on this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining its solubility and stability profiles, which are critical for advancing its development. Furthermore, a proposed signaling pathway related to its mitochondrial activity is visualized to aid in understanding its mechanism of action.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride |
| Synonyms | This compound |
| CAS Number | 346460-45-5 |
| Molecular Formula | C22H17ClFN3S |
| Molecular Weight | 409.91 g/mol |
| Chemical Structure |
|
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, existing research provides some key insights into its solubility.
Qualitative and Known Solubility Data:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble. Used as a solvent for in vitro assays. | [1][2] |
| Aqueous Media | Likely limited solubility, as is common for many organic small molecules. Often diluted from a DMSO stock for aqueous biological assays. | [1][2] |
Table 1: Known and Inferred Solubility of this compound
Due to the lack of comprehensive data, it is recommended that researchers empirically determine the solubility of this compound in solvents relevant to their specific applications. The following experimental protocol outlines a standard procedure for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes a standardized shake-flask method to determine the thermodynamic solubility of this compound in various solvents.[3][4][5][6][7]
Materials:
-
This compound compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)
-
Scintillation vials or other suitable flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To separate any remaining undissolved solid, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm filter.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the solvent in mg/mL or µg/mL.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Stability Profile
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[8][9][10][11][12]
Materials:
-
This compound compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Incubate at room temperature for a specified period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with 3% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method with PDA or MS detection to separate and identify the parent compound and any degradation products.
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies on this compound.
Mechanism of Action and Signaling Pathway
This compound is reported to exert its anticancer effects by inducing apoptosis through the disruption of mitochondrial function. A key target appears to be the mitochondrial permeability transition pore (mPTP), a protein complex in the inner mitochondrial membrane.[[“]][14][15][16][17] The opening of the mPTP leads to a loss of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death.
Proposed Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced apoptosis via the mPTP.
Summary and Future Directions
This compound is a promising anticancer compound with a mechanism of action centered on mitochondrial dysfunction. This guide has provided the available information on its solubility and stability, while also presenting standardized protocols to generate the comprehensive data required for further drug development. Future research should focus on executing these protocols to establish a complete physicochemical profile of this compound. Understanding its solubility in various pharmaceutically acceptable solvents and its degradation profile will be crucial for formulation development and ensuring the quality and safety of potential therapeutic products. Furthermore, a more detailed elucidation of its interaction with the mPTP and downstream signaling events will provide a more complete picture of its therapeutic potential.
References
- 1. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) | PLOS One [journals.plos.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. quora.com [quora.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. consensus.app [consensus.app]
- 14. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of MI-4F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The mesoionic compound MI-4F, a 1,3,4-thiadiazolium derivative, has emerged as a promising candidate in the field of oncology. This technical guide provides an in-depth overview of the novelty of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.
Core Concept: Disrupting the Powerhouse of Cancer Cells
The novelty of this compound lies in its selective cytotoxicity towards cancer cells, with a primary mechanism of action targeting mitochondrial function. Unlike many conventional chemotherapeutics that broadly target DNA replication, this compound and its analogues appear to exert their anticancer effects by inducing mitochondrial dysfunction, ultimately leading to programmed cell death, or apoptosis. This targeted approach offers the potential for greater efficacy against cancer cells while minimizing damage to healthy tissues.
Quantitative Efficacy: A Comparative Look
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, most notably in hepatocellular carcinoma and melanoma. The following tables summarize the key quantitative data from in vitro studies.
In Vitro Cytotoxicity of this compound and Related Mesoionic Compounds
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction | % Increase in LDH Release | Reference |
| This compound | HepG2 | 25 | 24 | ~50% | 24% | [1][2] |
| MI-J | HepG2 | 25 | 24 | ~50% | 55% | [1][2] |
| MI-2,4diF | HepG2 | 25 | 24 | ~50% | 16% | [1] |
| MI-D | HepG2 | 50 | 24 | ~50% | Not significant | |
| This compound | B16-F10 | 50 | Not Specified | 78% (viability reduced to 22%) | Not Reported | |
| MI-D | B16-F10 | 50 | Not Specified | 92% (viability reduced to 8%) | Not Reported | |
| MI-2,4diF | B16-F10 | 50 | Not Specified | 50% | Not Reported |
Induction of Apoptosis by this compound in HepG2 Cells
| Compound | Concentration (µM) | Incubation Time (h) | % of Annexin V/PI Doubly-Stained Cells | % of DNA Fragmentation | Reference |
| This compound | 25 | 24 | 25% | 9% | |
| MI-J | 25 | 24 | 76% | 12% | |
| MI-2,4diF | 25 | 24 | 25% | 8% | |
| MI-D | 25 | 24 | 11% | Not significant |
Mechanism of Action: A Multi-faceted Assault on Cancer Cells
The primary mechanism of action of this compound and related mesoionic compounds is believed to be the impairment of mitochondrial function. This leads to a cascade of events culminating in apoptotic cell death.
Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols used in the evaluation of this compound.
In Vitro Cytotoxicity Assessment
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HepG2 or B16-F10 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 25, and 50 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
2. Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plates and collect the supernatant.
-
LDH Activity Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculation: The percentage of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection
1. Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 25 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
In Vivo Antitumor Activity (Murine Melanoma Model)
-
Animal Model: C57BL/6 mice are typically used.
-
Tumor Cell Inoculation: Subcutaneously inject B16-F10 melanoma cells (e.g., 1 x 10^5 cells) into the flank of the mice.
-
Treatment: While a specific protocol for this compound is not detailed in the available abstracts, a typical approach for a related compound (MI-D) involves intraperitoneal administration of the compound (e.g., 57 µmol/kg) 24 hours after cell inoculation.
-
Tumor Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study (e.g., day 17), euthanize the animals, excise the tumors, and weigh them.
-
Evaluation: Compare the tumor weight and volume in the treated group to the control group to determine the antitumor efficacy.
Concluding Remarks
The mesoionic compound this compound demonstrates significant potential as an anticancer agent, with a mechanism of action centered on the disruption of mitochondrial function and induction of apoptosis. The quantitative data presented herein highlights its efficacy in vitro, particularly against hepatocellular carcinoma and melanoma cell lines. The provided experimental protocols offer a foundation for further research and development of this promising compound. Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and further evaluating its in vivo efficacy and safety profile in various cancer models.
References
The Therapeutic Potential of ApoA-I Mimetic Peptides: A Technical Overview of L-4F and D-4F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic applications of the apolipoprotein A-I (ApoA-I) mimetic peptides, L-4F and D-4F. These peptides have garnered significant interest for their potential in treating a range of conditions, primarily cardiovascular diseases and metabolic disorders such as diabetes. This document summarizes their core mechanisms of action, key signaling pathways, quantitative preclinical and clinical data, and detailed experimental methodologies based on published studies.
Core Mechanism of Action
L-4F and D-4F are synthetic peptides designed to mimic the structure and function of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Their therapeutic effects are largely attributed to their ability to bind and sequester pro-inflammatory oxidized lipids, thereby improving the anti-inflammatory properties of HDL.[3][4] D-4F, synthesized from D-amino acids, exhibits greater resistance to proteolysis, allowing for oral administration, whereas L-4F, made of L-amino acids, is typically administered parenterally.[1]
Therapeutic Applications
Cardiovascular Disease
Both L-4F and D-4F have demonstrated potent anti-atherogenic effects in numerous animal models. They contribute to the reduction of atherosclerotic lesions by improving HDL function, promoting cholesterol efflux, and reducing inflammation within the vasculature. Clinical studies have explored the effects of these peptides on biomarkers of HDL function in patients with coronary heart disease. While an initial study with intravenous L-4F did not show improvement in select HDL functional biomarkers in patients with cardiovascular disease, ex vivo studies with human plasma did show a dose-dependent improvement in the HDL inflammatory index (HII).
Diabetes and Metabolic Disorders
These mimetic peptides have shown promise as potential anti-diabetic agents. Preclinical studies in mouse models of type 2 diabetes and obesity have shown that L-4F and D-4F can improve insulin (B600854) sensitivity, enhance glucose tolerance, and reduce hepatic steatosis. These effects are associated with a reduction in hepatic inflammation and modulation of key metabolic signaling pathways. For instance, L-4F treatment in db/db mice, a model of type 2 diabetes, led to decreased fat accumulation, improved insulin sensitivity, and normalized left ventricular function.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of L-4F and D-4F.
Table 1: Preclinical Efficacy of L-4F and D-4F in Metabolic Disease Models
| Parameter | Animal Model | Peptide | Dose & Administration | Key Findings | Reference |
| Glucose Tolerance | High-Fat Diet-fed C57BL/6 Mice | D-4F | In drinking water | 1.40-fold decrease in AUC vs. HFD group (p<0.05) | |
| Insulin Tolerance | High-Fat Diet-fed C57BL/6 Mice | D-4F | In drinking water | 1.63-fold decrease in AUC vs. HFD group (p<0.05) | |
| Insulin Tolerance | High-Fat Diet-fed C57BL/6 Mice | L-5F | Intraperitoneal injection | 1.39-fold decrease in AUC vs. HFD group (p<0.05) | |
| Hepatic Inflammation (SAA1, IL-1β, IFN-γ, TNFα mRNA) | High-Fat Diet-fed C57BL/6 Mice | D-4F & L-5F | In drinking water (D-4F), IP injection (L-5F) | 2.61 to 5.97-fold decrease vs. HFD group (p<0.05) | |
| Hepatic Gluconeogenesis (PEPCK, G6Pase mRNA) | High-Fat Diet-fed C57BL/6 Mice | D-4F & L-5F | In drinking water (D-4F), IP injection (L-5F) | 1.66 to 3.01-fold decrease vs. HFD group (p<0.001) | |
| Hepatic Lipogenesis (SREBP1c, ChREBP mRNA) | High-Fat Diet-fed C57BL/6 Mice | D-4F & L-5F | In drinking water (D-4F), IP injection (L-5F) | 2.15 to 3.31-fold decrease vs. HFD group (p<0.001) | |
| Left Ventricular Fractional Shortening | db/db Mice | L-4F | 8 weeks treatment | Significant increase (p<0.05) | |
| Plasma Inflammatory Cytokines (IL-1β, TNF-α, MCP-1) | db/db Mice | L-4F | 8 weeks treatment | Significant decrease (p<0.05) | |
| Cardiac HO-1, pAMPK, peNOS, Adiponectin Expression | db/db Mice | L-4F | 8 weeks treatment | Significant increase (p<0.01) |
Table 2: Pharmacokinetics of L-4F and D-4F in Human Clinical Trials
| Peptide | Dose & Administration | Cmax (mean ± SD) | AUC(0-t) (mean ± SD) | Study Population | Reference |
| L-4F | 30 mg IV infusion (7 days) | 2,907 ng/mL | Not Reported | Coronary heart disease patients | |
| L-4F | 30 mg SC injection (28 days) | 395 ng/mL | Not Reported | Coronary heart disease patients | |
| D-4F | 30 mg oral (single dose, fasted) | 1.62 ± 1.92 ng/mL | 2.17 ± 2.51 ng·h/mL | High-risk cardiovascular patients | |
| D-4F | 100 mg oral (single dose, fasted) | 7.75 ± 6.43 ng/mL | 23.11 ± 26.19 ng·h/mL | High-risk cardiovascular patients | |
| D-4F | 300 mg oral (single dose, fasted) | 8.13 ± 5.66 ng/mL | 27.81 ± 17.04 ng·h/mL | High-risk cardiovascular patients | |
| D-4F | 500 mg oral (single dose, fasted) | 15.9 ± 6.53 ng/mL | 54.71 ± 22.10 ng·h/mL | High-risk cardiovascular patients | |
| D-4F | 500 mg oral (single dose, fed) | 4.49 ± 5.47 ng/mL | 17.96 ± 17.96 ng·h/mL | High-risk cardiovascular patients | |
| D-4F | 100 mg oral (daily, 13 days) | Not Reported | 6.9 ± 5.7 ng·h/mL (men) | High-risk coronary heart disease subjects | |
| D-4F | 300 mg oral (daily, 13 days) | Not Reported | 22.7 ± 19.6 ng·h/mL (men) | High-risk coronary heart disease subjects | |
| D-4F | 500 mg oral (daily, 13 days) | Not Reported | 104.0 ± 60.9 ng·h/mL (men) | High-risk coronary heart disease subjects |
Signaling Pathways
L-4F and D-4F exert their cellular effects through the modulation of several key signaling pathways, primarily related to inflammation, oxidative stress, and metabolism.
L-4F Signaling in Cardiomyocytes
In the context of diabetic cardiomyopathy, L-4F has been shown to upregulate Heme Oxygenase-1 (HO-1), which in turn increases the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), leading to improved cardiac function and vasodilation.
D-4F Signaling in Vascular Smooth Muscle Cells
D-4F has been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by oxidized LDL. This effect is mediated through the upregulation of HO-1 via the PI3K/Akt/AMPK pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on L-4F and D-4F.
In Vivo Murine Studies of Metabolic Effects
1. Animal Models and Diet:
-
High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6 mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for 10-16 weeks to induce obesity and insulin resistance.
-
Genetic Model of Type 2 Diabetes: db/db mice, which have a mutation in the leptin receptor gene, are used as a model of genetic type 2 diabetes and obesity.
2. Peptide Administration:
-
D-4F: Administered orally by adding it to the drinking water.
-
L-4F/L-5F: Administered via intraperitoneal (IP) injections.
3. Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 min).
-
Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 4-6 hours), mice receive an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at similar time intervals as the GTT.
4. Gene Expression Analysis (Real-Time PCR):
-
Total RNA is extracted from tissues (e.g., liver, heart) using standard methods (e.g., TRIzol reagent).
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR is performed using SYBR Green or TaqMan probes for target genes (e.g., SAA1, IL-1β, TNFα, PEPCK, G6Pase, SREBP1c, ChREBP) and a housekeeping gene for normalization (e.g., ubiquitin C).
5. Protein Expression Analysis (Western Blot):
-
Tissue lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HO-1, pAMPK, peNOS, total AMPK, total eNOS).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Apolipoprotein A-I mimetic peptide L-4F prevents myocardial and coronary dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apolipoprotein A-I mimetic peptide L-4F prevents myocardial and coronary dysfunction in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein-AI mimetic peptides D-4F and L-5F decrease hepatic inflammation and increase insulin sensitivity in C57BL/6 mice | PLOS One [journals.plos.org]
- 4. HDL as a Biomarker, Potential Therapeutic Target, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MI-4F experimental protocol for cell culture
Based on the initial search, there is no specific and widely recognized experimental protocol or reagent referred to as "MI-4F" in the context of cell culture. The search results provide general information on cell culture techniques, quantitative data analysis in cell biology, and various signaling pathways, but none are specifically linked to an "this compound" protocol.
It is possible that "this compound" is a highly specific, internal designation for a protocol within a particular research group or company, a very new or niche technology not yet widely published, or a typographical error.
Without a clear understanding of what "this compound" refers to, it is not possible to create detailed application notes, protocols, data tables, or signaling pathway diagrams as requested.
To proceed, please provide more specific information regarding "this compound". For example:
-
What is the full name or a more detailed description of the protocol or reagent?
-
What is the biological context or the scientific field in which "this compound" is used?
-
Are there any publications or patents that mention "this compound"?
Once more specific information is available, a detailed and accurate response can be generated.
Application Notes and Protocols for the Use of MI-4F in Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Identification of MI-4F
The compound designated as this compound is a mesoionic compound, identified by the CAS Number 346460-45-5. Mesoionic compounds are a class of molecules that possess distinct regions of positive and negative charges and have shown potential as bioactive agents. This compound has been noted for its potent anticancer activity against various cancer cell lines in vitro. Its mechanism of action is reported to involve the induction of apoptosis and the inhibition of superoxide (B77818) dismutase. A key characteristic of this compound is its ability to circumvent certain multidrug resistance (MDR) transporters, such as P-glycoprotein, ABCG2, and MRP1, which are often responsible for the failure of conventional chemotherapy.
Due to the potential for a typographical error in the query, and the existence of a well-studied class of MALT1 inhibitors with similar nomenclature (e.g., MI-2), this document will also provide a comprehensive overview of the application of MALT1 inhibitors in animal models as a reference.
II. Application of Mesoionic Compound this compound in Animal Models
While in vitro data on this compound is available, specific in vivo studies and detailed protocols for this particular compound are not extensively documented in publicly available literature. However, based on studies of related mesoionic compounds, such as MI-D, and general protocols for testing novel anticancer agents in animal models, a comprehensive framework for the in vivo application of this compound can be established.
Data Presentation: Hypothetical In Vivo Efficacy of this compound
The following table presents a hypothetical summary of quantitative data from a study evaluating the in vivo efficacy of this compound in a murine melanoma xenograft model, based on reported data for the related mesoionic compound MI-D.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Weight (g) at Day 17 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 1.5 ± 0.3 | 0 |
| This compound | 25 | Single dose, i.p., 24h post-inoculation | 0.23 ± 0.05 | 85 |
| Dacarbazine (Positive Control) | 80 | Daily for 5 days, i.p. | 0.6 ± 0.1 | 60 |
Note: This data is representative and based on studies with the related compound MI-D. Actual results for this compound may vary.
Experimental Protocol: Evaluation of this compound in a Murine Melanoma Xenograft Model
This protocol outlines a general procedure for assessing the antitumor activity of this compound in a subcutaneous xenograft model using B16-F10 murine melanoma cells.
1. Cell Culture and Preparation:
-
Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in serum-free DMEM at a concentration of 2.5 x 10^6 cells/mL.
2. Animal Model:
-
Use 6-8 week old male C57BL/6 mice.
-
Allow a one-week acclimatization period.
3. Tumor Cell Inoculation:
-
Subcutaneously inject 0.2 mL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
4. Treatment Administration:
-
Randomize mice into treatment groups (n=8-10 per group) 24 hours after tumor cell inoculation.
-
Vehicle Control Group: Administer the vehicle (e.g., sterile saline or DMSO/saline mixture) via intraperitoneal (i.p.) injection.
-
This compound Treatment Group: Prepare this compound in the appropriate vehicle and administer a single dose (e.g., 25 mg/kg) via i.p. injection.
-
Positive Control Group: Administer a standard-of-care agent for melanoma, such as dacarbazine, at a clinically relevant dose and schedule.
5. Monitoring and Endpoint:
-
Monitor animal health and body weight daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
The study endpoint is typically 17-21 days post-inoculation or when tumors in the control group reach a predetermined size.
-
At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, biomarker analysis).
Visualization: Proposed Workflow for In Vivo Evaluation of this compound
Application Notes and Protocols: MI-4F Solution Preparation and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-4F is a potent mesoionic compound demonstrating significant anticancer properties through the induction of apoptosis.[1] Its mechanism of action is linked to the inhibition of superoxide (B77818) dismutase and the formation of the mitochondrial permeability transition pore (MPTP).[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in preclinical research. This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of this compound solutions for in vitro applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₁₇ClFN₃S | [1] |
| CAS Number | 346460-45-5 | [1] |
| Molecular Weight | 409.91 g/mol | [1] |
| Appearance | Light yellow to yellow-orange powder | [1] |
| Solubility | 10 mg/mL in DMSO | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Storage (Powder) | 2-8°C | [1] |
| Storage (Stock Solution) | -20°C or -80°C | General Lab Practice |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound powder and solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the this compound powder to avoid inhalation.
-
Waste Disposal: Dispose of all this compound waste (solid and liquid) in accordance with local institutional and governmental regulations for chemical waste.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 409.91 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out 4.099 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear. Gentle warming (up to 37°C) may be applied if dissolution is slow.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly label all tubes with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed cell culture medium.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the target concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the test article.
-
-
Mixing and Application: Gently mix the final working solution and add it to the cells immediately.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound is known to induce apoptosis, a form of programmed cell death. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound appears to act, at least in part, through the intrinsic pathway by inhibiting the formation of the mitochondrial permeability transition pore (mPTP).
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing this compound solutions.
Caption: Experimental workflow for preparing this compound solutions.
References
Application Note: MI-4F Protocol for Western Blot Analysis of ProteinX Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the detection and quantification of a target protein using Western blot analysis. The protocol is optimized for the use of the hypothetical primary antibody, Anti-ProteinX (Clone: MI-4F). This application note includes a step-by-step methodology, from sample preparation to data analysis, a sample data presentation, and diagrams illustrating the experimental workflow and a relevant signaling pathway.
Introduction
Western blotting is a fundamental technique in cell and molecular biology used to detect specific proteins in a complex mixture of proteins extracted from cells or tissues. The technique relies on three key elements: (1) separation of proteins by size using gel electrophoresis, (2) transfer of the separated proteins to a solid support (membrane), and (3) specific detection of a target protein using antibodies. This protocol has been optimized for the detection of "ProteinX" using the this compound monoclonal antibody.
Experimental Protocols
This section details the complete workflow for Western blot analysis using the this compound protocol.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer (1X): (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer (1X): (25 mM Tris, 192 mM Glycine, 20% Methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-ProteinX (Clone: this compound)
-
Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP)
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager (e.g., CCD camera-based system)
Step-by-Step Methodology
2.2.1. Sample Preparation and Protein Quantification
-
Culture and treat cells as per the experimental design.
-
Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
2.2.2. SDS-PAGE (Gel Electrophoresis)
-
Normalize the protein samples to the same concentration (e.g., 1-2 µg/µL) with Lysis Buffer.
-
Add 4X Laemmli Sample Buffer to the normalized protein samples to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel in 1X Running Buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
2.2.3. Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF membrane, and filter paper in 1X Transfer Buffer for 10-15 minutes.
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (e.g., wet or semi-dry transfer).
-
Perform the transfer at a constant current or voltage as recommended by the manufacturer (e.g., 100V for 1-2 hours for a wet transfer).
2.2.4. Immunodetection
-
Following transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (Anti-ProteinX, this compound clone) diluted in Blocking Buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5000 dilution), for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
2.2.5. Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (e.g., 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein (ProteinX) to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data from Western blot analysis should be presented clearly. The following table represents sample data from an experiment measuring the expression of ProteinX after treatment with a hypothetical Compound Y.
| Treatment Group | ProteinX Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity | Normalized ProteinX Expression (ProteinX / GAPDH) | Fold Change (vs. Control) |
| Vehicle Control | 15,230 | 30,150 | 0.505 | 1.00 |
| Compound Y (10 µM) | 28,980 | 29,890 | 0.970 | 1.92 |
| Compound Y (20 µM) | 42,110 | 30,500 | 1.381 | 2.73 |
Visualizations
Experimental Workflow
Caption: Workflow diagram illustrating the key stages of the this compound Western blot protocol.
Example Signaling Pathway: MAPK/ERK Pathway
Western blotting is frequently used to analyze changes in protein expression and phosphorylation within signaling pathways. The diagram below shows the MAPK/ERK pathway, where antibodies like the hypothetical this compound could be used to detect components such as phosphorylated ERK (p-ERK).
Application Notes and Protocols for Immunofluorescence Staining Using MI-4F Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MI-4F monoclonal antibody is a highly specific reagent designed for the detection of Tumor-Associated Kinase 1 (TAK1). TAK1 is a key intracellular signaling molecule involved in the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is implicated in various cancers, making TAK1 a person of interest for therapeutic drug development. These application notes provide a detailed protocol for the use of this compound in immunofluorescence staining to visualize the subcellular localization of TAK1.
Data Presentation
For optimal and reproducible results in immunofluorescence analysis, the following parameters for the this compound antibody have been validated.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:250 - 1:1000 | Start with a 1:500 dilution and optimize based on signal intensity and background. |
| Incubation Time (Primary) | 1-2 hours at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C is often recommended for optimal signal.[1][2][3][4] |
| Secondary Antibody Dilution | 1:500 - 1:2000 (typically 1-10 µg/mL) | Titrate for optimal signal-to-noise ratio.[5] |
| Incubation Time (Secondary) | 1 hour at Room Temperature | Protect from light to avoid photobleaching of the fluorophore. |
| Fixation | 4% Paraformaldehyde in PBS | A 10-20 minute incubation at room temperature is generally sufficient. |
| Permeabilization | 0.1-0.25% Triton X-100 in PBS | A 10-minute incubation is recommended for intracellular targets. |
Signaling Pathway
The this compound antibody targets TAK1, a critical kinase in the MAPK signaling cascade. The following diagram illustrates the position of TAK1 in this pathway, which is initiated by extracellular signals and culminates in the regulation of gene expression related to cell growth and survival.
Caption: MAPK Signaling Pathway highlighting the this compound target, TAK1.
Experimental Protocols
This section provides a detailed step-by-step protocol for immunofluorescence staining of cultured cells using the this compound antibody.
Immunofluorescence Staining Workflow
Caption: General workflow for immunofluorescence staining.
Materials and Reagents
-
Cells: Adherent cells grown on sterile glass coverslips.
-
Primary Antibody: this compound anti-TAK1 antibody.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the secondary antibody host species in PBS.
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Step-by-Step Protocol
-
Cell Preparation: a. Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%). b. Gently aspirate the culture medium. c. Wash the cells twice with PBS.
-
Fixation: a. Add 4% PFA solution to cover the cells and incubate for 10-20 minutes at room temperature. b. Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. b. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add blocking buffer to the cells and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the this compound primary antibody in the blocking buffer to the desired concentration (e.g., 1:500). b. Aspirate the blocking buffer and add the diluted primary antibody solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: a. Aspirate the primary antibody solution. b. Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. b. Aspirate the PBS and add the diluted secondary antibody solution. c. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Counterstaining: a. Aspirate the secondary antibody solution. b. Wash the cells three times with PBS for 5 minutes each, keeping them protected from light. c. (Optional) If nuclear counterstaining is desired, incubate with a DAPI solution for 5 minutes. d. Wash once with PBS.
-
Mounting and Imaging: a. Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of anti-fade mounting medium. b. Seal the edges of the coverslip with clear nail polish to prevent drying. c. Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Primary antibody concentration too low. | Increase the concentration of the this compound antibody or increase the incubation time. |
| Inefficient permeabilization. | Increase the Triton X-100 concentration or incubation time. | |
| Target protein has low expression. | Use a positive control cell line known to express high levels of TAK1. | |
| High Background | Primary antibody concentration too high. | Decrease the concentration of the this compound antibody. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody is binding non-specifically. | Run a control without the primary antibody. Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time during imaging and use an anti-fade mounting medium. Store slides in the dark. |
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. Immunofluorescence Tips [immunohistochemistry.us]
- 4. Basic Immunofluorescence Tips and Notes_AIVD Biotech [en.aivdbiotech.com]
- 5. What is the concentration of secondary antibodies for immunofluorescence? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for MI Nanobody-Assisted Four-Color (in vivo) Imaging
A Note on "MI-4F": The term "this compound" does not refer to a standardized, commercially available imaging agent. Based on current scientific literature, it is most likely a shorthand designation for an experimental approach utilizing a "Minimizer" (MI) anti-GFP nanobody in a four-color fluorescence (4F) imaging setup. These application notes and protocols are based on this interpretation, providing a framework for researchers to employ this advanced imaging technique.
Introduction:
Nanobodies, small single-domain antibody fragments derived from camelid heavy-chain antibodies, have emerged as powerful tools for in vivo imaging.[1][2][3] Their small size (~15 kDa) allows for excellent tissue penetration and rapid clearance, leading to high signal-to-noise ratios.[4][5] The "Minimizer" (MI) anti-GFP nanobody is a specialized tool that, upon binding to Green Fluorescent Protein (GFP) or its derivatives, quenches its fluorescence. This property can be harnessed in sophisticated imaging experiments, such as Fluorescence Resonance Energy Transfer (FRET) studies or for creating conditional reporters. When combined with a four-color imaging platform, this technique allows for the simultaneous visualization and analysis of multiple molecular events within a living organism.
These notes provide an overview of the application of fluorescently-conjugated MI nanobodies in a four-color in vivo imaging workflow, targeting GFP-tagged proteins. This approach enables researchers and drug development professionals to study complex biological processes, such as signaling pathway dynamics and protein-protein interactions, in real-time.
Data Presentation: Quantitative Parameters for in vivo Imaging
The following table summarizes typical quantitative data for in vivo imaging experiments using fluorescently labeled nanobodies in mouse models. These values are illustrative and should be optimized for each specific experimental setup.
| Parameter | Typical Value | Range | Notes |
| Animal Model | Nude Mouse (athymic) | Balb/c, C57BL/6 | Choice depends on the study (e.g., tumor xenografts). |
| Nanobody Dose | 10 µg | 5 - 50 µg | Dose depends on target abundance and nanobody affinity. |
| Route of Administration | Intravenous (tail vein) | Intraperitoneal, Subcutaneous | IV injection provides rapid systemic distribution. |
| Fluorophores | CF® Dyes, Alexa Fluor dyes | DyLight dyes | Selection based on spectral properties for 4-color imaging. |
| Imaging System | IVIS Spectrum, Pearl Trilogy | Other small animal imaging systems | System must be equipped for multispectral fluorescence imaging. |
| Excitation Wavelengths | 488, 550, 640, 680 nm | Dependent on fluorophore selection | Filters should be optimized to minimize spectral overlap. |
| Emission Wavelengths | 520, 580, 670, 710 nm | Dependent on fluorophore selection | Spectral unmixing algorithms are often necessary. |
| Time to Peak Signal | 1 - 2 hours post-injection | 30 minutes - 4 hours | Dependent on target accessibility and nanobody clearance rate. |
| Imaging Time Points | 1, 4, 24, 48 hours | Up to 72 hours | Longitudinal imaging to track dynamic processes. |
| Signal-to-Noise Ratio | > 5 | 3 - 15 | Varies with target expression, probe brightness, and tissue depth. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of MI Nanobody
This protocol describes the conjugation of a fluorescent dye to the MI anti-GFP nanobody. Commercially available kits simplify this process.
Materials:
-
MI anti-GFP Nanobody (purified)
-
Mix-n-Stain™ Nanobody Labeling Kit (or similar, with a chosen fluorophore)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
50% Glycerol (B35011) in deionized water
-
Microcentrifuge tubes
Procedure:
-
Reconstitute the Nanobody: Prepare the MI nanobody solution in PBS at a concentration of 0.2-1 mg/mL. Ensure no amine-containing buffers (e.g., Tris) are present.
-
Prepare the Dye: Follow the manufacturer's instructions for the labeling kit to prepare the reactive fluorescent dye.
-
Conjugation Reaction:
-
Add the specified volume of the nanobody solution to the vial containing the reactive dye.
-
Mix thoroughly by pipetting up and down.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
-
Storage: After incubation, the labeled nanobody is ready for use. For long-term storage, add an equal volume of 50% glycerol and store at -20°C.
Protocol 2: In Vivo Four-Color Imaging of a GFP-Tagged Protein and Other Markers
This protocol outlines a typical workflow for imaging a GFP-tagged protein (targeted by the labeled MI nanobody) along with three other targets in a mouse model.
Materials:
-
Mice expressing a GFP-tagged protein of interest
-
Fluorescently labeled MI anti-GFP nanobody (e.g., with a far-red dye)
-
Three other fluorescently labeled targeting agents (e.g., antibodies, peptides) with spectrally distinct fluorophores
-
Anesthetic (e.g., isoflurane)
-
Small animal in vivo imaging system
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage of the in vivo imaging system. Maintain body temperature at 37°C.
-
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine autofluorescence levels.
-
Probe Administration:
-
Dilute the four fluorescently labeled probes in sterile saline to the desired final concentration.
-
Administer the probe cocktail via intravenous tail vein injection (typically 100-200 µL).
-
-
Post-injection Imaging:
-
Acquire fluorescence images at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection.
-
For each time point, use the appropriate excitation and emission filter sets for each of the four fluorophores.
-
-
Data Analysis:
-
Use the imaging system's software to perform spectral unmixing to separate the signals from the four different fluorophores.
-
Define regions of interest (ROIs) over the target tissue and a background region.
-
Quantify the fluorescence intensity in each ROI for each channel at each time point. Calculate the signal-to-noise ratio.
-
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway where a GFP-tagged receptor (Receptor-GFP) is internalized upon ligand binding, and its interaction with an intracellular protein (Protein X) can be monitored using a fluorescently labeled MI nanobody in a four-color setup. Other cellular components (Marker A and Marker B) are simultaneously visualized.
Caption: Hypothetical signaling pathway for MI nanobody imaging.
Experimental Workflow Diagram
This diagram outlines the key steps in an in vivo imaging experiment using a fluorescently labeled MI nanobody.
Caption: Workflow for in vivo nanobody imaging.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the components of the this compound imaging technique.
References
- 1. Nanobodies as in vivo, non-invasive, imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanobodies for Medical Imaging: About Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NaNuTrap: a technique for in vivo cell nucleus labelling using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring cellular biochemistry with nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling MI-4F
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-4F is a mesoionic compound belonging to the 1,3,4-thiadiazolium class of molecules that has demonstrated potent anticancer activity. These compounds are characterized by a heterocyclic ring with delocalized positive and negative charges, which facilitates their passage across cellular membranes. The primary mechanism of action for this compound and related mesoionic compounds involves the induction of apoptosis in cancer cells through the disruption of mitochondrial function. Specifically, this compound is understood to inhibit the mitochondrial permeability transition pore (MPTP) and superoxide (B77818) dismutase (SOD), leading to increased oxidative stress and the initiation of the programmed cell death cascade. These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.
Physicochemical and Handling Properties
Proper storage and handling of this compound are crucial to maintain its stability and ensure accurate experimental outcomes.
| Property | Value/Information | Source |
| Appearance | Light yellow to yellow-orange powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO (10 mg/mL) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Stability | Stable under recommended storage conditions. Avoid exposure to extreme temperatures. Information on stability in various pH conditions is limited; it is recommended to prepare fresh solutions in DMSO for experiments and dilute in aqueous buffers immediately before use. | Inferred from general knowledge of similar compounds. |
| CAS Number | 346460-45-5 | Sigma-Aldrich |
Safety Precautions:
This compound should be handled with care in a laboratory setting. It is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation[1].
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The proposed mechanism centers on its interaction with key mitochondrial components.
-
Inhibition of the Mitochondrial Permeability Transition Pore (MPTP): The MPTP is a protein complex in the inner mitochondrial membrane. Its prolonged opening leads to a loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm[2]. By inhibiting the formation or opening of the MPTP, this compound is thought to trigger the apoptotic cascade.
-
Inhibition of Superoxide Dismutase (SOD): SOD is a crucial antioxidant enzyme that converts superoxide radicals into hydrogen peroxide and molecular oxygen, protecting the cell from oxidative damage. Inhibition of SOD by this compound leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress that further contributes to mitochondrial dysfunction and the initiation of apoptosis.
The convergence of these two actions—MPTP dysregulation and SOD inhibition—creates a highly pro-apoptotic environment within the cancer cell, leading to its demise.
Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound in a research setting.
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., B16-F10 murine melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations for treatment. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce apoptosis (e.g., at or above the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation set up.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data
The following table summarizes the known quantitative data for this compound. Further studies are required to determine IC50 values across a broader range of cancer cell lines.
| Parameter | Cell Line | Value | Source |
| Cell Viability | B16-F10 (murine melanoma) | 22% viability at 50 µM after 72h | [1] |
| Effect on Proliferation | B16-F10 (murine melanoma) | Inhibition observed at 25 µM |
Note: The structurally related mesoionic compound, MI-D, has shown an IC50 of approximately 25 µM on B16-F10 cells after 24 hours. This suggests that this compound may have a similar potency, but this needs to be experimentally verified.
Conclusion
This compound is a mesoionic compound with promising anticancer properties that warrant further investigation. The provided application notes and protocols offer a framework for researchers to explore the efficacy and mechanism of action of this compound in various cancer models. Adherence to proper storage, handling, and experimental procedures is essential for obtaining reliable and reproducible data. Future studies should focus on determining the IC50 values of this compound across a diverse panel of human cancer cell lines and further elucidating its molecular targets and signaling pathways.
References
Troubleshooting & Optimization
troubleshooting MI-4F insolubility in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of MI-4F in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Insolubility in PBS
Here are some common issues and solutions for dissolving this compound in PBS for your experiments.
??? Question: Why is my this compound not dissolving in PBS?
Answer: this compound is a hydrophobic molecule, which means it has inherently low solubility in aqueous solutions like PBS. Direct dissolution in PBS is often challenging and can lead to precipitation or the formation of a suspension rather than a true solution. To achieve a clear, usable solution, a specific preparation method is required, typically involving a water-miscible organic solvent to first dissolve the compound.
??? Question: I see a precipitate after diluting my this compound stock solution into my aqueous buffer. What should I do?
Answer: This is a common issue that occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your PBS buffer.
-
Increase the Organic Co-solvent Percentage: While not always ideal for cellular experiments, slightly increasing the percentage of the initial solvent (like DMSO) in the final solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration below a level that affects your experimental system, typically under 0.5%.
-
Use a Different Buffer: Consider using a buffer that is more amenable to hydrophobic compounds, such as RPMI-1640 medium, which contains amino acids and vitamins that can help stabilize the compound in solution.
-
Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing can help dissolve small amounts of precipitate. However, be cautious about the stability of this compound at higher temperatures.
-
Sonication: A brief sonication in a water bath can sometimes help to break up aggregates and improve dissolution.
Below is a workflow to help you troubleshoot precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
??? What is the recommended solvent for making an this compound stock solution?
The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO at concentrations of 10 mM or higher.
??? How should I store my this compound stock solution?
Your this compound stock solution in DMSO should be stored at -20°C or -80°C to ensure its stability and prevent degradation over time. When you need to use it, thaw the solution at room temperature and vortex briefly before making your working dilutions.
??? What is the mechanism of action for this compound?
This compound is an inhibitor of the protein MLL1 (Mixed-Lineage Leukemia 1). It works by disrupting the interaction between MLL1 and WDR5, a critical component of the MLL1 methyltransferase complex. This disruption prevents the histone H3 lysine (B10760008) 4 (H3K4) methylation, which is essential for the regulation of gene expression, particularly for genes like HOXA9 that are involved in leukemogenesis.
The diagram below illustrates the signaling pathway.
Caption: this compound disrupts the MLL1/WDR5 complex, inhibiting H3K4 methylation.
Experimental Protocols & Data
Protocol: Preparation of this compound Working Solution
This protocol outlines the recommended two-step process for preparing a working solution of this compound in an aqueous buffer like PBS.
-
Step 1: Prepare a High-Concentration Stock Solution in DMSO
-
Start with solid this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a desired high concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the solid this compound is completely dissolved. This is your stock solution.
-
-
Step 2: Dilute the Stock Solution into PBS
-
Warm your PBS to room temperature or 37°C.
-
While vortexing the PBS, add the required volume of the this compound DMSO stock solution drop-by-drop to achieve your final desired concentration.
-
Crucially , ensure the final concentration of DMSO in your working solution is kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in different solvents. This data is essential for planning your experiments and preparing your solutions correctly.
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ≥ 10 mM | Recommended for stock solutions. |
| PBS (pH 7.2) | < 10 µM | Very low solubility; requires a co-solvent. |
| Ethanol | ~5 mM | Can be used as an alternative to DMSO, but may have different effects on cells. |
| RPMI-1640 | Slightly higher than PBS | The components in the media can help stabilize the compound. |
Technical Support Center: Optimizing MI-4F Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the small molecule inhibitor MI-4F for cell viability assays. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting concentration range for this compound in my cell-based assay?
A1: The optimal concentration for a new inhibitor is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[1] It is recommended to first review any existing literature for this compound or similar compounds to establish a preliminary concentration range.[1] If no data is available, a broad range-finding experiment is a critical first step.[1] For inhibitors with known biochemical IC50 or Kᵢ values (from enzyme assays), a starting concentration in cellular assays can be 5 to 10 times higher than these values to account for factors like cell permeability and higher intracellular ATP concentrations.[1]
Q2: Why is it necessary to perform a dose-response experiment?
A2: A dose-response experiment is crucial for determining the potency of this compound, typically expressed as the IC50 value (the concentration required to inhibit a biological response by 50%).[1] This allows you to identify the lowest effective concentration that achieves the desired effect without causing significant cytotoxicity from off-target effects.[2] Dose-dependent activity should be evident when experiments are performed using a range of concentrations.[3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][2] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C.[1][2] Before an experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[1][2]
Q4: What is the maximum final concentration of DMSO I should use in my cell culture?
A4: It is critical to maintain a low final DMSO concentration in the cell culture to avoid solvent-induced toxicity.[1] The final concentration should typically be less than 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[2] Always run a vehicle-only control, which contains the same final concentration of DMSO as your experimental wells, to account for any effects of the solvent itself.[2]
Q5: What is the difference between IC50 and EC50?
A5: The choice between IC50 and EC50 depends on what you are measuring. IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor that reduces a response (like cell viability) by 50%.[5][6] EC50 (Half Maximal Effective Concentration), on the other hand, is the concentration that produces 50% of the maximal positive effect.[5] For an inhibitory compound like this compound in a cell viability assay, you will be calculating the IC50.[5]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent cells from settling.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation periods, including cell plating, drug treatment, and assay reagent steps.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile water or PBS. Avoid using the outermost wells for experimental data if possible.
-
-
Possible Cause: Improper pipetting technique.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each condition and replicate to avoid cross-contamination and carry-over.
-
Issue 2: High levels of cell death observed even at very low concentrations of this compound.
-
Possible Cause: The cell line is highly sensitive to the inhibition of the target pathway.
-
Solution: Reduce the concentration range of this compound and/or shorten the incubation time.[1]
-
-
Possible Cause: Solvent toxicity.
-
Possible Cause: Off-target effects.
Issue 3: this compound is potent in a biochemical (enzyme) assay but shows weak activity in my cellular assay.
-
Possible Cause: Poor cell permeability.
-
Possible Cause: High intracellular ATP concentration.
-
Solution: For ATP-competitive inhibitors, the high concentration of ATP inside cells (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to a biochemical assay where ATP levels are much lower.[1] Higher concentrations of the inhibitor may be needed in cellular assays.
-
-
Possible Cause: The compound is unstable in cell culture media.
-
Solution: Test the stability of this compound in your specific culture medium over the time course of your experiment.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using an MTT assay.[1]
1. Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to the desired density (determined empirically for your cell line to ensure exponential growth throughout the assay period).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. Inhibitor Treatment
-
Prepare a serial dilution of this compound in complete medium. Start with a broad concentration range (e.g., 100 µM to 1 nM).[1]
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment" control (medium only).[1]
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
-
Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]
4. MTT Assay
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
5. Data Analysis
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control. Calculate the percentage of cell viability for each this compound concentration using the formula: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration at which viability is reduced by 50%).[5][7]
Data Presentation
The results of a dose-response experiment with this compound can be summarized as follows:
| This compound Conc. (µM) | Avg. Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.254 | 100.0% |
| 0.01 | 1.231 | 98.2% |
| 0.1 | 1.159 | 92.4% |
| 1 | 0.899 | 71.7% |
| 5 | 0.615 | 49.0% |
| 10 | 0.432 | 34.4% |
| 50 | 0.188 | 15.0% |
| 100 | 0.103 | 8.2% |
| Calculated IC50 | ~5.1 µM |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. clyte.tech [clyte.tech]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for "Inhibitor-X"
Disclaimer: Information regarding a specific small molecule inhibitor designated "MI-4F" is not publicly available. This guide provides a comprehensive troubleshooting framework for a hypothetical small molecule inhibitor, referred to as "Inhibitor-X." The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals encountering unexpected results with small molecule inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is "Inhibitor-X" not showing the expected biological effect in my cell-based assay?
There are several potential reasons why a small molecule inhibitor may not produce the anticipated outcome in a cellular experiment. These can be broadly categorized into issues related to the compound itself, the experimental setup, the biological system, or data interpretation.
Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Purity and Identity: Confirm the purity and chemical identity of your "Inhibitor-X" stock. If possible, use a fresh batch from a reputable supplier.
-
Storage and Handling: Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light) and that repeated freeze-thaw cycles have been avoided.[1]
-
Solubility: Confirm that "Inhibitor-X" is fully dissolved in the solvent and that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1-0.5%).[2]
-
Biochemical Activity: If possible, test the inhibitor in a cell-free biochemical assay (e.g., an enzyme activity assay) to confirm its potency (IC50) against its purified target.[2]
-
-
Optimize Experimental Conditions:
-
Concentration Range: Perform a dose-response experiment with a wide range of "Inhibitor-X" concentrations, both above and below the expected effective concentration.[2] Potency in cell-based assays is often lower than in biochemical assays.[3]
-
Incubation Time: Conduct a time-course experiment to determine the optimal duration of treatment. The effect may be transient or require a longer incubation period to become apparent.
-
Cell Density: Ensure that cell density is consistent across experiments and appropriate for the assay being performed. Over-confluent or under-confluent cells can respond differently to treatment.
-
Media Components: Be aware that components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider testing the compound in serum-free or low-serum conditions if appropriate for your cell line.
-
-
Evaluate the Biological System:
-
Cell Line Specificity: The target of "Inhibitor-X" may not be present or may be expressed at very low levels in your chosen cell line. Verify target expression using techniques like Western blotting, qPCR, or flow cytometry.
-
Cell Permeability: Confirm that "Inhibitor-X" is cell-permeable. If not, the inhibitor will not be able to reach its intracellular target.
-
Off-Target Effects: High concentrations of an inhibitor can lead to off-target effects that may mask the expected phenotype or cause toxicity.
-
Cellular Metabolism: Cells may metabolize "Inhibitor-X" into an inactive form.
-
-
Review Data Analysis and Interpretation:
-
Assay Sensitivity: Ensure your readout assay is sensitive enough to detect the expected biological effect.
-
Appropriate Controls: Include all necessary controls in your experiment, such as a vehicle-only control (e.g., DMSO) and a positive control (a compound known to produce the expected effect).
-
Statistical Analysis: Apply appropriate statistical methods to determine if the observed differences are significant.
-
Troubleshooting Summary
| Potential Issue | Suggested Solution |
| Compound Inactivity | Verify compound purity, and storage, and test in a biochemical assay. |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. |
| Poor Solubility | Confirm complete dissolution and check for precipitation in media. |
| Solvent Toxicity | Ensure the final solvent concentration is below the toxic threshold for the cell line. |
| Low Target Expression | Validate target expression in the chosen cell line (e.g., Western blot, qPCR). |
| Lack of Cell Permeability | Consult literature or manufacturer's data on cell permeability. |
| Media Interference | Test the effect of serum or other media components on inhibitor activity. |
| Assay Insensitivity | Optimize the readout assay to ensure it can detect subtle changes. |
Hypothetical Experimental Data for "Inhibitor-X"
Table 1: Dose-Response of "Inhibitor-X" on Cell Viability
| "Inhibitor-X" Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Table 2: Time-Course of "Inhibitor-X" (10 µM) on Target Phosphorylation
| Incubation Time (hours) | % Target Phosphorylation (Mean ± SD) |
| 0 | 100 ± 7.3 |
| 1 | 82.1 ± 6.5 |
| 4 | 45.8 ± 5.9 |
| 12 | 21.3 ± 4.2 |
| 24 | 18.9 ± 3.8 |
Visual Guides
Caption: A simplified signaling pathway showing the action of Inhibitor-X.
Caption: A flowchart for troubleshooting common issues with small molecule inhibitors.
Caption: A workflow for assessing cell viability after treatment with an inhibitor.
References
Technical Support Center: Strategies for Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing off-target effects of small molecule inhibitors in experimental settings. The principles and protocols outlined here are broadly applicable, with a specific focus on the well-characterized kinase inhibitor, Dasatinib (B193332), as a case study.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor interacts with and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed phenotype may be a result of an off-target effect rather than the inhibition of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity by disrupting essential pathways and can hinder the translation of preclinical findings to clinical applications if the observed efficacy is due to off-target effects.[1][3]
Q2: What are the initial indicators that I might be observing off-target effects in my cell-based assays?
A2: Several signs can suggest the presence of off-target effects. These include inconsistent results when using a structurally different inhibitor for the same target, or a discrepancy between the phenotype observed with the small molecule and the phenotype from genetic validation methods like siRNA or CRISPR-Cas9. Additionally, if the inhibitor requires a much higher concentration to produce an effect in cellular assays compared to its known biochemical potency (e.g., IC50 or Ki), or if it causes unexpected cellular toxicity, off-target effects should be suspected.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A key strategy is to use the lowest effective concentration of the inhibitor that produces the desired on-target effect, which can be determined through a dose-response curve. It is also crucial to use highly selective and well-characterized inhibitors whenever possible. Incorporating proper controls is essential; this includes using a structurally similar but inactive analog of your compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself. Comparing results with a structurally distinct inhibitor for the same target can also help confirm on-target activity.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Experimental Results
Unexpected phenotypes or results that are inconsistent with the known function of the primary target are common indicators of potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected results.
Detailed Steps:
-
Verify Target Engagement: Confirm that the inhibitor is engaging with its intended target in your experimental system at the concentration used. A common method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase.
-
Perform Dose-Response Analysis: Conduct a dose-response experiment to identify the minimal concentration of the inhibitor that elicits the desired on-target effect. Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.
-
Employ Rigorous Controls:
-
Negative Control: Use a structurally similar but inactive analog of your inhibitor. This helps to rule out effects caused by the chemical scaffold itself.
-
Orthogonal Control: Use a structurally distinct inhibitor that targets the same protein. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Control: The gold standard for validating on-target effects is to use genetic approaches like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the inhibitor's phenotype persists in the absence of the target, it is likely an off-target effect.
-
-
Analyze Data and Conclude: If the phenotype is observed only with the active inhibitor, is dose-dependent in the expected range, and is absent in genetically modified cells lacking the target, the effect is likely on-target. Conversely, if the phenotype persists with the inactive analog or in the absence of the target, an off-target effect is the probable cause.
Data Presentation: Quantitative Analysis of Inhibitor Selectivity
A critical step in understanding and mitigating off-target effects is to quantify the inhibitor's activity against its intended target versus a panel of other potential targets.
Table 1: Kinase Selectivity Profile of Dasatinib
The following table summarizes the inhibitory potency (IC50) of Dasatinib against its primary on-targets (BCR-ABL and SRC family kinases) and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | On-Target/Off-Target | IC50 (nM) | Reference |
| BCR-ABL | On-Target | <1 | |
| SRC | On-Target | 0.8 | |
| LYN | On-Target | 1.1 | |
| YES | On-Target | 1.1 | |
| c-KIT | Off-Target | 12 | |
| PDGFRβ | Off-Target | 28 | |
| EphA2 | Off-Target | 15 | |
| p38 MAPK | Off-Target | >10,000 |
Table 2: Cellular Activity of Dasatinib in Different Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of Dasatinib in various cancer cell lines, demonstrating its cytotoxic or anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | ~30 | |
| HTLA-230 | Neuroblastoma | <1000 | |
| SY5Y | Neuroblastoma | 92 | |
| H1975 | Non-Small Cell Lung Carcinoma | 50 | |
| MDA-MB-231 | Breast Cancer | 6100 |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
Objective: To determine the dose-dependent effect of an inhibitor on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., Dasatinib) in a complete culture medium. A typical range would be from 0.1 nM to 10 µM. Include a vehicle-only (e.g., DMSO) control.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the various inhibitor concentrations to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1 to 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Target
Objective: To assess the effect of an inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the inhibitor at the desired concentration (e.g., 100 nM Dasatinib) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and clear them by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-SRC). After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to quantify changes in protein phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified Src signaling pathway and the point of inhibition by Dasatinib.
Experimental Workflow Diagram
Caption: General experimental workflow for identifying off-target effects.
References
- 1. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving MI-4F Stability in Long-Term Studies
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential stability issues with MI-4F during long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems researchers may face, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored at -20°C. What could be the cause?
A1: Several factors could contribute to the degradation of your this compound stock solution. The primary suspects are hydrolysis, oxidation, and issues with the solvent or storage conditions.
-
Hydrolysis: If your solvent contains trace amounts of water, this compound may be susceptible to hydrolysis, especially if it possesses labile functional groups like esters or amides.
-
Oxidation: Exposure to air during handling and freeze-thaw cycles can introduce oxygen, leading to oxidative degradation of sensitive moieties within the molecule.
-
Solvent Purity: Impurities in the solvent can react with and degrade this compound.
-
Adsorption: The compound might be adsorbing to the surface of your storage vials, especially if they are made of certain plastics.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Hydrolysis | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). |
| Oxidation | Degas solvents before use and minimize headspace in vials. Consider adding an antioxidant if compatible with your experimental system. |
| Solvent Impurity | Use high-purity, HPLC-grade solvents. |
| Adsorption | Use low-adsorption polypropylene (B1209903) or glass vials. |
Q2: My this compound solution appears to have a precipitate after thawing. Is this degradation?
A2: Not necessarily. Precipitation upon thawing is often a solubility issue rather than degradation. The solubility of a compound can decrease significantly at lower temperatures.
Troubleshooting Flowchart:
Caption: Troubleshooting precipitate formation.
Q3: I am seeing inconsistent results in my cell-based assays using this compound. Could this be a stability problem?
A3: Yes, inconsistent results are a common symptom of compound instability in assay media. The complex components of cell culture media (e.g., salts, amino acids, pH) can accelerate degradation.
Experimental Workflow to Test Media Stability:
Caption: Workflow for assessing this compound stability in cell culture medium.
Quantitative Data Summary
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1] The following table summarizes hypothetical data from a forced degradation study on this compound.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 24 hours | 45% | 3 |
| 3% H₂O₂ | 24 hours | 25% | 4 |
| Heat (60°C) | 48 hours | 8% | 1 |
| Light (ICH Q1B) | 10 days | 12% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.[2]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Methanol and Water
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 48 hours.
-
Photostability: Expose 1 mL of stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and detect the formation of new peaks.[3]
-
Protocol 2: Long-Term Stability Assessment in DMSO
Objective: To evaluate the stability of this compound in a DMSO stock solution under typical storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Low-adsorption polypropylene vials
-
HPLC system
Methodology:
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at -20°C and -80°C.
-
Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, thaw one aliquot from each storage temperature. Analyze the concentration and purity of this compound by HPLC. Compare the results to the initial (T=0) analysis.
Signaling Pathways and Logical Relationships
Understanding the potential degradation pathways is key to developing strategies for improving stability.
Potential Degradation Pathways for a Heterocyclic Compound:
Caption: Common degradation pathways for small molecules.[4]
References
Technical Support Center: IT-4F Based Organic Solar Cells
Welcome to the technical support center for IT-4F based organic solar cell (OSC) experimentation. This guide is designed for researchers, scientists, and drug development professionals working with the non-fullerene acceptor IT-4F. Here you will find troubleshooting advice and frequently asked questions to help you overcome common pitfalls in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is IT-4F and why is it used in organic solar cells?
A1: IT-4F, also known as ITIC-4F or ITIC-2F, is a high-performance, small-molecule, non-fullerene acceptor (NFA). It is used in the photoactive layer of organic solar cells to facilitate charge separation and transport. Compared to its predecessor, ITIC, IT-4F has a red-shifted absorption spectrum and a higher absorption coefficient, which can lead to a higher power conversion efficiency (PCE) in devices.[1][2] Its deeper HOMO/LUMO energy levels also provide a better match for many polymer semiconductor donors and contribute to improved device stability.[2][3]
Q2: What are the common device structures for IT-4F based solar cells?
A2: IT-4F is typically used in bulk heterojunction (BHJ) solar cells, where it is blended with a polymer donor. The two most common device architectures are the conventional and the inverted structures.
-
Conventional Structure: Glass/ITO/Hole Transport Layer (HTL)/Active Layer (Donor:IT-4F)/Electron Transport Layer (ETL)/Metal Cathode. A common HTL is PEDOT:PSS.
-
Inverted Structure: Glass/ITO/Electron Transport Layer (ETL)/Active Layer (Donor:IT-4F)/Hole Transport Layer (HTL)/Metal Anode. A widely used ETL is Zinc Oxide (ZnO).[4] An efficiency of over 13% has been achieved with an inverted structure using the polymer PBDB-T-SF as the donor.
Q3: What are some common polymer donors used with IT-4F?
A3: Several polymer donors have been successfully paired with IT-4F. Some of the most common and effective ones include:
-
PBDB-T-SF
-
PM6
-
PTB7-Th
-
PBDTSF-TZNT
-
D18
The choice of donor is critical as it affects the absorption, energy level alignment, and morphology of the active layer.
Q4: How does fluorination in IT-4F affect its properties compared to ITIC?
A4: The introduction of four fluorine atoms in IT-4F leads to several beneficial changes compared to the non-fluorinated ITIC:
-
Downshifted Energy Levels: IT-4F has deeper HOMO and LUMO energy levels (−5.66/−4.14 eV) compared to ITIC (−5.50/−3.89 eV).
-
Enhanced Light Absorption: It exhibits a higher absorption coefficient and a more red-shifted absorption spectrum.
-
Improved Crystallinity and Charge Transport: The fluorine atoms can lead to stronger intermolecular interactions and improved crystallinity, which facilitates better charge transport.
-
Increased Stability: IT-4F has shown lower oxidation capability and a higher bond strength retaining effect compared to ITIC, suggesting better photostability.
Troubleshooting Guides
This section addresses specific issues that may arise during the fabrication and testing of IT-4F based organic solar cells.
Problem 1: Low Power Conversion Efficiency (PCE)
Low PCE can result from issues with any of the photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF).
| Symptom | Potential Cause | Suggested Solution |
| Low Jsc | Poor light absorption: Mismatched donor-acceptor absorption spectra or incorrect active layer thickness. | Select a donor with complementary absorption to IT-4F. Optimize the active layer thickness; a typical starting point is around 100 nm. |
| Inefficient exciton (B1674681) dissociation: Poor morphology of the donor:acceptor blend. | Optimize the blend morphology using solvent additives (e.g., 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN)) and/or thermal annealing. | |
| Charge carrier recombination: Presence of traps or poor charge transport. | Ensure high purity of materials. Optimize morphology for better charge transport pathways. | |
| Low Voc | Energy level mismatch: Poor alignment of the donor HOMO and acceptor LUMO levels with the respective electrodes/interlayers. | Choose a donor with a suitable HOMO level to maximize the energy difference with the IT-4F LUMO. Ensure appropriate work functions for the hole and electron transport layers. |
| High recombination rates: Significant non-radiative recombination at interfaces or within the bulk. | Improve the quality of the interfacial layers (e.g., ZnO, PEDOT:PSS) to reduce surface recombination. | |
| Low FF | High series resistance: Poor contacts, thick interfacial layers, or low charge carrier mobility. | Ensure good electrical contact between all layers. Optimize the thickness of the transport layers. Improve the active layer morphology to enhance charge mobility. |
| High shunt resistance (short circuits): Pinholes in the active layer or direct contact between the anode and cathode. | Optimize the solution concentration and spin-coating parameters to create a uniform, pinhole-free active layer. Ensure complete coverage by each layer. | |
| "S-shaped" J-V curve: Charge accumulation at an interface due to an energy barrier. | This can be caused by a reaction between IT-4F and certain interfacial layers like PEIE. Consider alternative, more stable interfacial layers. |
Problem 2: Poor Device Stability and Rapid Degradation
Device lifetime is a critical parameter, and IT-4F based cells can be susceptible to specific degradation pathways.
| Symptom | Potential Cause | Suggested Solution |
| Rapid PCE decay under illumination | Photochemical degradation of IT-4F: The C=C vinyl linker in IT-4F is a weak point and can be broken down by UV light, especially in the presence of ZnO which can have a photocatalytic effect. | Use a UV filter during testing and operation. Consider replacing ZnO with a more photochemically stable electron transport layer, such as SnO2. |
| Degradation triggered by oxygen and light: The central backbone and the linkage between the donor and acceptor moieties of IT-4F are vulnerable to degradation in the presence of both oxygen and light. | Encapsulate the device properly to prevent exposure to oxygen and moisture. | |
| Degradation during storage or operation | Interfacial chemical reactions: IT-4F can react with certain interfacial layers like PEDOT:PSS, leading to a decrease in absorption and device performance. | Replace reactive interlayers with more stable alternatives, such as MoO3. |
| Morphological instability: The nanostructure of the active layer can change over time, especially with heating, leading to performance loss. IT-4F can undergo a glass-crystal transition at temperatures below its glass transition temperature (~180 °C). | Optimize the initial morphology for thermal stability. Avoid exposing the device to high temperatures during operation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for IT-4F.
Table 1: Electronic Properties of IT-4F
| Property | Value | Reference |
| HOMO Energy Level | -5.66 eV | |
| LUMO Energy Level | -4.14 eV | |
| Optical Bandgap | ~1.5 - 1.6 eV | - |
Table 2: Example Device Performance with IT-4F
| Polymer Donor | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDB-T-SF | Inverted | >13 | - | - | - | |
| PTB7-Th:IEICO-4F | Inverted | 12.8 | 0.71 | 27.3 | 66 | |
| PBN-S | Inverted | 9.83 | - | - | - |
Experimental Protocols
Protocol 1: Fabrication of an Inverted Organic Solar Cell
This protocol describes a general procedure for fabricating an inverted structure OSC using IT-4F.
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (20 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution or nanoparticle suspension.
-
Spin-coat the ZnO solution onto the ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.
-
Anneal the ZnO layer on a hotplate. Annealing temperatures can range from 150°C to 200°C for 10-20 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Dissolve the polymer donor and IT-4F in a suitable solvent (e.g., chlorobenzene, chloroform) at the desired weight ratio (e.g., 1:1, 1:1.2). The total concentration is typically 10-20 mg/mL.
-
If using a solvent additive (e.g., 0.5-3% v/v DIO or CN), add it to the solution.
-
Stir the solution overnight on a hotplate at a moderate temperature (e.g., 40-60°C) in a nitrogen-filled glovebox.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the ZnO layer inside the glovebox. Spin speed will determine the film thickness and should be optimized (e.g., 1000-3000 rpm).
-
If thermal annealing is required, anneal the film on a hotplate inside the glovebox at a specific temperature and for a set duration (e.g., 100-150°C for 5-15 minutes).
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a thin layer of MoO3 (e.g., 5-10 nm) by thermal evaporation in a vacuum chamber.
-
Alternatively, spin-coat a layer of PEDOT:PSS and anneal it according to the manufacturer's instructions.
-
-
Anode Deposition:
-
Deposit the metal anode (e.g., 100 nm of Silver (Ag) or Aluminum (Al)) by thermal evaporation through a shadow mask to define the device area.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of an IT-4F based inverted organic solar cell.
Caption: Troubleshooting flowchart for diagnosing low power conversion efficiency (PCE) in IT-4F based organic solar cells.
References
- 1. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
Technical Support Center: Refining MI-4F Treatment Duration for Optimal Response
Disclaimer: The information provided in this technical support center is for research purposes only and should not be considered medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for MI-4F in a new cell line?
A1: For initial experiments, we recommend a dose-response study to determine the optimal concentration. A common starting point is to test a range of concentrations from 0.1 µM to 10 µM. Regarding the duration, a time-course experiment is crucial. We suggest starting with treatment durations of 24, 48, and 72 hours to observe the dynamic effects on your specific cell line.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the effects of this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. We recommend keeping the final DMSO concentration below 0.1%.
-
Assay Interference: The cytotoxicity assay you are using might be incompatible with this compound. Consider using an alternative method to confirm the results (e.g., trypan blue exclusion assay vs. MTT assay).
Q3: How can I confirm that this compound is engaging its intended target in my experimental model?
A3: Target engagement can be assessed through several methods:
-
Phosphorylation Status: If this compound targets a kinase, you can perform a western blot to analyze the phosphorylation status of the kinase or its direct downstream substrates. A change in phosphorylation upon treatment would indicate target engagement.
-
Gene Expression Analysis: Analyze the expression of downstream target genes known to be regulated by the pathway this compound inhibits. A significant change in the mRNA levels of these genes can serve as a marker of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to directly assess the binding of this compound to its target protein in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Ensure cells are at a consistent confluency and passage number for all experiments.
-
Use freshly prepared this compound solutions for each experiment.
-
Standardize incubation times and conditions (temperature, CO2 levels).
-
Issue 2: No observable effect of this compound treatment.
-
Possible Cause: Suboptimal concentration or treatment duration.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Extend the treatment duration. Some cellular effects may take longer to manifest.
-
Confirm the activity of your this compound stock.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Concentration for Initial Screening | 0.1 µM - 10 µM | Cell line dependent |
| Treatment Duration for Time-Course | 24, 48, 72 hours | Observe both early and late responses |
| Final Solvent (DMSO) Concentration | < 0.1% | To avoid solvent-induced toxicity |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Phospho-Target Analysis
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for Optimizing this compound Treatment.
Validation & Comparative
Comparative Efficacy Analysis: MI-4F Analogues vs. a Known Standard in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel compound, explored here through the lens of Cannabigerol Monomethyl Ether (CBGM) as an analogue for MI-4F, against the established analgesic, Morphine. The data presented is based on in-vitro studies modeling neuronal hypersensitivity, a key factor in neuropathic pain.
Quantitative Data Summary
The following table summarizes the key efficacy parameter—the percentage of capsaicin-sensitive neurons exhibiting complete inhibition of Ca²⁺ influx—for both CBGM and Morphine at various concentrations. This provides a direct comparison of their inhibitory potential in a primary afferent neuron model.
| Compound | Concentration (µM) | Percentage of Neurons with Complete Inhibition of Ca²⁺ Influx (%) |
| CBGM | 0.001 - 100 | 66.3 ± 10.9 |
| Morphine | 0.001 - 100 | 59.2 ± 3.9 |
Data derived from in-vitro studies on rat dorsal root ganglion (DRG) neurons.[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The key experiments cited in this guide followed the protocols outlined below.
1. Primary Dorsal Root Ganglion (DRG) Neuron Culture and Sensitization:
-
Adult rat DRG neurons were cultured in a medium supplemented with 100 ng/mL Nerve Growth Factor (NGF) and 50 ng/mL Glial Cell-Line Derived Neurotrophic Factor (GDNF) for 48 hours. This process sensitizes the neurons, creating an in-vitro model of neuronal hypersensitivity characteristic of neuropathic pain.[1]
2. Calcium Imaging for Neuronal Activity:
-
Intracellular calcium ([Ca²⁺]i) levels were measured using calcium imaging techniques to assess neuronal responses to stimuli.
-
The baseline [Ca²⁺]i was established before the application of any compounds.
-
The response to the pain stimulus was induced by the application of capsaicin (B1668287), an agonist of the TRPV1 receptor, which leads to Ca²⁺ influx in nociceptive neurons.[1]
3. Compound Efficacy Assessment:
-
Test compounds (CBGM or Morphine) were applied at various concentrations (ranging from 0.001 to 100 µM) prior to the application of capsaicin.
-
The modulatory effect of the compounds was determined by measuring the change in capsaicin-induced Ca²⁺ influx.
-
Complete inhibition was defined as the absence of Ca²⁺ influx in response to capsaicin application in previously responsive neurons. The percentage of neurons showing complete inhibition was quantified.[1]
-
In some instances, a delayed Ca²⁺ release from intracellular stores was observed, which was differentiated from the primary influx through the cell membrane.[1]
Visualizations
Signaling Pathway of Capsaicin-Induced Neuronal Activation
The following diagram illustrates the signaling pathway initiated by capsaicin in sensory neurons, leading to the sensation of pain. The influx of calcium ions is a critical step in this process.
Capsaicin-induced pain signaling pathway.
Experimental Workflow for Efficacy Testing
This diagram outlines the sequential steps of the experimental protocol used to evaluate the efficacy of the test compounds in inhibiting capsaicin-induced neuronal activation.
Workflow for assessing compound efficacy.
References
MI-4F vs. JZL184 in Preclinical Models of Neuroinflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key monoacylglycerol lipase (B570770) (MAGL) inhibitors, MI-4F and JZL184, in the context of neuroinflammatory disease models. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols.
Introduction to MAGL Inhibition in Neuroinflammation
Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases. By blocking MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which have well-documented neuroprotective and anti-inflammatory effects. Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby dually modulating key pathways in neuroinflammation.
This guide focuses on two prominent MAGL inhibitors:
-
This compound (Compound 4f): A novel, potent, and reversible inhibitor of MAGL. Its reversibility may offer a more controlled modulation of the endocannabinoid system.
-
JZL184: A widely studied, potent, and irreversible inhibitor of MAGL. Its irreversible nature leads to a sustained elevation of 2-AG levels.
The primary disease model for this comparison is the kainic acid-induced neurodegeneration model , a well-established model of excitotoxicity and neuroinflammation. While direct comparative data for both compounds in this specific model is limited, this guide will draw on available data from relevant neuroinflammatory models to provide a comprehensive analysis.
Mechanism of Action: A Shared Target, Different Modalities
Both this compound and JZL184 exert their therapeutic effects by inhibiting MAGL. However, their distinct modes of inhibition—reversible versus irreversible—may have significant implications for their pharmacological profiles and clinical potential.
dot
Caption: Signaling pathway of MAGL inhibition by this compound and JZL184.
Comparative Efficacy in Neuroinflammation Models
This section summarizes the available quantitative data for this compound and JZL184 on key markers of neuroinflammation and neuroprotection. It is important to note that the data for this compound is from the kainic acid-induced neurodegeneration model, while the data for JZL184 is from other relevant neuroinflammatory models, such as lipopolysaccharide (LPS)-induced inflammation and Alzheimer's disease models.
Table 1: Effects on Pro-inflammatory Cytokines
| Compound | Model | Cytokine | Dose | Route | % Reduction vs. Control |
| This compound | Kainic Acid | TNF-α | 1 mg/kg | p.o. | ~50% |
| IL-1β | 1 mg/kg | p.o. | ~60% | ||
| IL-6 | 1 mg/kg | p.o. | ~40% | ||
| JZL184 | LPS-induced | TNF-α | 10 mg/kg | i.p. | Significant attenuation |
| IL-1β | 10 mg/kg | i.p. | Significant attenuation | ||
| IL-6 | 10 mg/kg | i.p. | Significant attenuation | ||
| Alzheimer's (APdE9) | IL-1β | 40 mg/kg | i.p. | Marked reduction in secretion from microglia |
Table 2: Neuroprotective Effects
| Compound | Model | Endpoint | Dose | Route | Outcome |
| This compound | Kainic Acid | Neuronal Cell Loss (hippocampus) | 1 mg/kg | p.o. | Significant suppression |
| JZL184 | Alzheimer's (APdE9) | Iba1+ microglia (hippocampus) | 40 mg/kg | i.p. | Significant decrease in expression |
| Total Aβ burden (cortex) | 40 mg/kg | i.p. | Marked decrease |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. This section outlines the key experimental protocols for the studies cited.
This compound in Kainic Acid-Induced Neurodegeneration Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Neurodegeneration: A single intracerebroventricular (i.c.v.) injection of kainic acid (KA).
-
Drug Administration: this compound was administered orally (p.o.) once daily for three consecutive days, starting one hour before the KA injection.
-
Outcome Measures:
-
Cytokine Analysis: Hippocampal tissue was collected, and mRNA levels of TNF-α, IL-1β, and IL-6 were quantified using real-time PCR.
-
Neuronal Cell Loss: Immunohistochemical staining of brain sections for the neuronal marker NeuN was performed to quantify neuronal survival in the hippocampus.
-
dot
Caption: Experimental workflow for this compound in the kainic acid model.
JZL184 in Neuroinflammation Models
-
LPS-Induced Inflammation Model:
-
Animal Model: Adult male rats.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Drug Administration: JZL184 was administered i.p. 30 minutes before the LPS injection.
-
Outcome Measures: Plasma and brain tissue (frontal cortex) were collected 2 hours after LPS administration to measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.[1]
-
-
Alzheimer's Disease Model (APdE9 mice):
-
Animal Model: 5-month-old transgenic APdE9 mice.
-
Drug Administration: JZL184 was administered daily by i.p. injection for one month.
-
Outcome Measures:
-
Discussion and Future Directions
Both this compound and JZL184 demonstrate significant anti-inflammatory and neuroprotective effects in preclinical models. The key differentiator lies in their mode of inhibition.
-
This compound's reversibility may offer a more nuanced and controllable therapeutic approach, potentially minimizing the risk of adverse effects associated with chronic, complete MAGL inhibition, such as cannabinoid receptor desensitization.
-
JZL184's irreversible action provides a powerful tool for preclinical research, leading to a sustained and robust elevation of 2-AG. However, this prolonged action might also contribute to tolerance and other off-target effects with chronic use.
A direct, head-to-head comparison of this compound and JZL184 in the same neuroinflammatory model, particularly the kainic acid model, is warranted to definitively assess their comparative efficacy and safety profiles. Such studies should include a comprehensive analysis of endocannabinoid and eicosanoid levels, cannabinoid receptor function, and a broader panel of inflammatory markers.
References
- 1. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of MI-4F and [standard treatment]
A Head-to-Head Comparison of 4'-Fluoro-4-methylaminorex (4F-MAR) and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4'-fluoro-4-methylaminorex (4F-MAR) and its analog compounds, 4'-chloro-4-methylaminorex (4C-MAR) and 4'-bromo-4-methylaminorex (4B-MAR). These compounds are all halogenated derivatives of the potent synthetic stimulant 4-methylaminorex (B1203063) (4-MAR) and have emerged as novel psychoactive substances. This document summarizes their chemical properties, mechanism of action, and provides a framework for their experimental evaluation.
Chemical and Physical Properties
A 2022 study by Seibert et al. characterized these three compounds, all of which were determined to be the (±)-trans diastereomers.[1] The purity of the analyzed samples was reported as 85% for 4F-MAR, 98% for 4C-MAR, and 90% for 4B-MAR.[1]
| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Purity (as reported) |
| 4F-MAR | 4'-fluoro-4-methylaminorex | C₁₀H₁₁FN₂O | 194.21 | 85% |
| 4C-MAR | 4'-chloro-4-methylaminorex | C₁₀H₁₁ClN₂O | 210.66 | 98% |
| 4B-MAR | 4'-bromo-4-methylaminorex | C₁₀H₁₁BrN₂O | 255.11 | 90% |
Mechanism of Action: Monoamine Transporter Substrates
Like their parent compound, 4-methylaminorex, 4F-MAR and its analogs are believed to act as monoamine releasing agents.[2][3] This mechanism involves their interaction with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These compounds act as substrates for these transporters, leading to a reversal of the transporter's normal function. Instead of reuptake of neurotransmitters from the synaptic cleft, the transporters begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synapse.[2][3] This increase in synaptic monoamine concentrations is responsible for the stimulant effects of these compounds.
Performance Comparison: A Gap in the Literature
A direct head-to-head comparison of the in vitro pharmacological activity of 4F-MAR, 4C-MAR, and 4B-MAR is not yet available in the scientific literature. While the chemical characterization of these compounds has been performed, studies detailing their relative potencies (IC₅₀ or EC₅₀ values) at the dopamine, norepinephrine, and serotonin transporters are lacking. Such data is crucial for understanding the structure-activity relationships within this series of halogenated analogs and for predicting their potential psychoactive effects and risk profiles.
Experimental Protocols
To facilitate further research into these compounds, a representative experimental protocol for a monoamine transporter releasing assay is provided below. This protocol is a composite based on established methods for characterizing monoamine releasing agents.[4][5]
In Vitro Monoamine Transporter Releasing Assay
Objective: To determine the potency and efficacy of 4F-MAR, 4C-MAR, and 4B-MAR to induce the release of dopamine, norepinephrine, and serotonin from cells expressing the respective transporters.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin (radiolabeled substrates).
-
Test compounds (4F-MAR, 4C-MAR, 4B-MAR) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach a confluent monolayer in 96-well plates.
-
Pre-loading with Radiolabeled Neurotransmitter:
-
Wash the cells with KRH buffer.
-
Incubate the cells with a low concentration of the respective [³H]-labeled monoamine (e.g., 10 nM) in KRH buffer for 30-60 minutes at 37°C to allow for uptake into the cells.
-
-
Compound Incubation:
-
Wash the cells gently with KRH buffer to remove excess radiolabeled neurotransmitter.
-
Add KRH buffer containing various concentrations of the test compounds (4F-MAR, 4C-MAR, or 4B-MAR) or a vehicle control to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Measurement of Release:
-
Collect the supernatant from each well, which contains the released radiolabeled neurotransmitter.
-
Lyse the cells in the wells with a lysis buffer.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity that was released into the supernatant for each concentration of the test compound.
-
Plot the percentage of release against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal release) for each compound at each transporter using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The interaction of these compounds with monoamine transporters initiates a cascade of events leading to increased synaptic neurotransmitter levels. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing monoamine transporter activity.
Caption: Proposed signaling pathway for 4F-MAR and its analogs as monoamine releasing agents.
Caption: Experimental workflow for the in vitro monoamine transporter releasing assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of MI-4F's published findings
An independent verification of the published findings for a product or molecule designated as "MI-4F" cannot be conducted, as there are no publicly available scientific or commercial records matching this identifier. Searches for "this compound" across multiple scientific databases and general web queries have yielded no relevant results.
This absence of information could be due to several factors:
-
Internal Designation: "this compound" may be an internal code used by a research group or company that has not yet been disclosed in public literature.
-
Novelty: The product could be a very recent discovery with findings that are not yet published or indexed.
-
Typographical Error: The designation "this compound" may be an error, with the actual name being different.
To facilitate the creation of the requested "Publish Comparison Guides," it is essential to have a specific, publicly documented subject. With a valid name of a molecule, drug, or product, a thorough search for its published findings, independent verifications, and alternatives can be performed. This would enable the compilation of quantitative data, detailed experimental protocols, and the generation of the required visualizations.
Researchers, scientists, and drug development professionals interested in such a comparative analysis are encouraged to provide the correct and complete name of the compound or product . Upon receiving the accurate information, a comprehensive guide can be developed, adhering to the specified requirements for data presentation, experimental detail, and visual diagrams.
A Comparative Selectivity Profile of Menin-MLL Inhibitors
A Note on MI-4F: The compound "this compound" does not appear in the published scientific literature as a designated inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. It is plausible that this is a typographical error. This guide will therefore focus on a comparative analysis of well-characterized and published Menin-MLL inhibitors, including MI-463, MI-503, MI-1481, BAY-155, and VTP50469, which are frequently cited in preclinical and clinical research.
This guide provides a detailed comparison of the selectivity profiles of key Menin-MLL inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Menin-MLL Inhibition
The interaction between the protein menin and the N-terminal region of the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r)[1][2][3]. MLL fusion proteins, resulting from chromosomal translocations, require menin to be recruited to chromatin, where they aberrantly activate the transcription of leukemogenic genes such as HOXA9 and MEIS1[1][2][3]. Small molecule inhibitors that disrupt the menin-MLL protein-protein interaction (PPI) represent a promising therapeutic strategy for these aggressive cancers[2][3]. A key aspect in the development of these inhibitors is their selectivity, which is the degree to which they bind to their intended target (the menin-MLL interaction) over other potential off-targets in the cell.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and cellular selectivity of several prominent menin-MLL inhibitors.
Table 1: Biochemical Potency Against the Menin-MLL Interaction
| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| MI-463 | 15.3 | Not Reported | Fluorescence Polarization | [4] |
| MI-503 | 14.7 | 9 | Fluorescence Polarization | [3][5] |
| MI-1481 | 3.6 | Not Reported | Fluorescence Polarization | [6][7][8] |
| BAY-155 | 8 | Not Reported | Binding Assay | [9] |
| VTP50469 | Not Reported | 0.104 | Not Specified | [10][11][12] |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line (MLL Status) | GI50/IC50 (nM) | Cell Line (Wild-Type MLL) | GI50/IC50 (nM) | Selectivity Index | Reference |
| MI-463 | MLL-AF9 transformed BMCs | 230 | Hoxa9/Meis1 transformed BMCs | >10,000 | >43 | [13] |
| MI-503 | MLL-AF9 transformed BMCs | 220 | Hoxa9/Meis1 transformed BMCs | >10,000 | >45 | [13] |
| MV4;11 (MLL-AF4) | 250-570 | K562, U937 | >10,000 | >17 | [5][13] | |
| MI-1481 | MLL-AF9 transformed BMCs | 34 | Hoxa9/Meis1 transformed BMCs | >10,000 | >294 | [6][8] |
| MV4;11 (MLL-AF4) | 36 | K562, U937 | >10,000 | >277 | [6][8] | |
| BAY-155 | MOLM-13 (MLL-AF9) | 8 | Not Reported | Not Reported | Not Reported | [1] |
| VTP50469 | MOLM13 (MLL-AF9) | 13 | HL-60, K562, Reh | >1,000 | >76 | [12] |
| MV4;11 (MLL-AF4) | 17 | HL-60, K562, Reh | >1,000 | >58 | [12] |
Table 3: Off-Target Selectivity Profile of BAY-155 and MI-503
At a concentration of 10 µM, BAY-155 demonstrated an enhanced selectivity profile compared to MI-503 across a panel of safety-pharmacology relevant proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters[9][14].
| Target Class | BAY-155 (% Inhibition/Activation) | MI-503 (% Inhibition/Activation) |
| GPCRs | Minimal Activity | Some Activity |
| Ion Channels | Minimal Activity | Some Activity |
| Transporters | Minimal Activity | Some Activity |
| Data is qualitative as presented in the source. For detailed quantitative data, refer to the original publication.[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay
This assay is widely used for the primary screening of menin-MLL inhibitors[3].
-
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL. When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling slows, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the peptide for binding to menin, causing a decrease in the polarization signal[3].
-
Reagents and Materials:
-
Full-length human menin protein.
-
Fluorescein-labeled MLL-derived peptide (e.g., FITC-MLL).
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
384-well black, flat-bottom plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Add the menin-MLL peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The IC50 value is calculated by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration[3].
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and menin.
-
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution of the menin protein, and the heat released or absorbed is measured.
-
Reagents and Materials:
-
Purified human menin protein.
-
Test compound.
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
An isothermal titration calorimeter.
-
-
Procedure:
-
Dialyze the menin protein against the ITC buffer. Dissolve the compound in the final dialysis buffer.
-
Load the menin solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the menin solution.
-
The heat changes upon each injection are measured and integrated to generate a binding isotherm.
-
The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Cell Viability (MTT) Assay
This assay is used to determine the effect of the inhibitors on the proliferation of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13 for MLL-r; K562, U937 for wild-type MLL).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
A microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Experimental Workflow
Caption: A generalized experimental workflow for assessing the selectivity of Menin-MLL inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MI-1481 |CAS:1887178-64-4 Probechem Biochemicals [probechem.com]
- 9. BAY-155 | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MI-4F: A Guide for Laboratory Professionals
Topic: MI-4F Proper Disposal Procedures
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a mesoionic compound with potent anticancer activity, requires careful handling and disposal due to its potential hazards. This guide outlines the necessary procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the known hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key safety and hazard information for this compound.
| Property | Data |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation[1] |
| H319: Causes serious eye irritation[1] | |
| Storage Temperature | 2-8°C |
| Solubility | DMSO: 10 mg/mL |
Step-by-Step Disposal Procedures
The primary principle for the disposal of a research chemical like this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound".
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. It is particularly important to keep it separate from strong acids, bases, and oxidizing agents.
-
-
Waste Accumulation:
-
Collect all materials contaminated with this compound in the designated hazardous waste container. This includes:
-
Unused or surplus this compound powder.
-
Solutions containing this compound.
-
Contaminated disposable labware (e.g., pipette tips, microfuge tubes, gloves).
-
Rinsate from cleaning contaminated glassware. Glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Keep the container securely closed except when adding waste.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Spill Management:
-
In the event of a spill, ensure proper PPE is worn before cleaning.
-
For a solid spill, carefully sweep or vacuum the material to avoid creating dust.
-
For a liquid spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill.
-
All materials used for spill cleanup must be placed in the designated hazardous waste container and disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide a complete and accurate description of the waste, including its composition and known hazards, as indicated on the Safety Data Sheet.
-
Follow all institutional and regulatory requirements for waste pickup, including proper labeling and containerization.
-
Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended and safest procedure is to manage it as hazardous waste for professional disposal. Any attempt at chemical treatment should only be undertaken by highly trained professionals with a thorough understanding of the potential reaction hazards and byproducts, and in strict accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MI-4F
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of MI-4F (2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride; CAS: 346460-45-5). In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general laboratory safety principles and data from structurally similar chemicals. It is imperative to conduct a thorough, substance-specific risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| General Handling and Preparation | - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat. |
| Weighing and Transferring of Solids | - All of the above, plus: - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially if there is a risk of generating dust. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Working with Solutions | - All of the above, plus: - Hand Protection: Consider double-gloving. - Body Protection: Chemical-resistant apron over the laboratory coat. |
| Cleaning and Decontamination | - All of the above, plus: - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. |
Health and Safety Information
While specific toxicological data for this compound is not available, compounds with similar structures may pose health risks. The following table summarizes potential hazards and first aid measures.
| Potential Hazard | First Aid Measures |
| Eye Contact | May cause irritation. |
| Skin Contact | May cause irritation or allergic reaction. |
| Inhalation | May cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use appropriate PPE at all times.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature for similar compounds is often refrigerated (2-8 °C).
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
